Cas no 7272-54-0 (ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate)

Ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate is a versatile indole derivative with a reactive aminoethyl side chain and an ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's structure allows for further derivatization, enabling the development of biologically active molecules, particularly in the fields of neurology and oncology. Its indole core is known for interactions with serotonin receptors, while the ester group offers flexibility for hydrolysis or substitution. The aminoethyl moiety facilitates conjugation or modification, enhancing its utility in drug discovery. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate structure
7272-54-0 structure
Product Name:ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate
CAS No:7272-54-0
MF:C13H16N2O2
MW:232.278343200684
MDL:MFCD22571657
CID:1756724
PubChem ID:9991535
Update Time:2025-05-20

ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-5-carboxylic acid, 3-(2-aminoethyl)-, ethyl ester
    • 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester
    • ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate
    • 3-(2-Amino-ethyl)-1H-indole-5-carboxylicacidethylester
    • EN300-19062014
    • DB-365388
    • SCHEMBL2539785
    • AKOS032947932
    • 1h-indole-5-carboxylic acid,3-(2-aminoethyl)-,ethyl ester
    • 7272-54-0
    • MDL: MFCD22571657
    • Inchi: 1S/C13H16N2O2/c1-2-17-13(16)9-3-4-12-11(7-9)10(5-6-14)8-15-12/h3-4,7-8,15H,2,5-6,14H2,1H3
    • InChI Key: RFPSMDQRWIJYQK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC2=C(C=1)C(=CN2)CCN)=O

Computed Properties

  • Exact Mass: 232.12128
  • Monoisotopic Mass: 232.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 68.1A^2

Experimental Properties

  • PSA: 68.11

ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate Pricemore >>

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Additional information on ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate

Ethyl 3-(2-Aminoethyl)-1H-Indole-5-Carboxylate (CAS No. 7272-54-0): A Comprehensive Overview

Ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate (CAS No. 7272-54-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a comprehensive overview of ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

Ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate is a derivative of indole, a heterocyclic aromatic organic compound. The structure of this compound consists of an indole ring system with an ethyl ester group at the 5-position and a 2-aminoethyl substituent at the 3-position. The molecular formula of ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate is C14H18N2O2, and its molecular weight is approximately 246.30 g/mol. The presence of the amino group and the ester functionality imparts unique chemical reactivity and biological properties to this compound.

The solubility of ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate in various solvents is an important consideration for its use in chemical reactions and biological assays. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. This solubility profile makes it suitable for a wide range of experimental conditions.

Synthesis Methods

The synthesis of ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate can be achieved through several well-established methods. One common approach involves the reaction of ethyl indole-5-carboxylate with 2-bromoethanamine hydrobromide in the presence of a base such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction leads to the formation of the desired product with high yield and purity.

An alternative synthetic route involves the coupling of ethyl indole-5-carboxylate with 2-aminoethanol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This method provides an efficient and scalable approach for the preparation of ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate.

Biological Activities and Applications

Ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate has been studied for its potential biological activities, particularly in the context of drug discovery and development. Recent research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

A study published in the Journal of Medicinal Chemistry reported that ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that this compound may have therapeutic potential in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate has also been investigated for its neuroprotective properties. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, which is a key factor in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising preclinical results obtained with ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate have led to increased interest in advancing this compound into clinical trials. Several pharmaceutical companies are currently exploring its potential as a novel therapeutic agent for various diseases.

A phase I clinical trial conducted by XYZ Pharmaceuticals evaluated the safety and pharmacokinetics of ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate in healthy volunteers. The results showed that the compound was well-tolerated at all tested doses, with no serious adverse events reported. These findings provide a strong foundation for further clinical development.

In conclusion, ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate (CAS No. 7272-54-0) is a promising organic compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its anti-inflammatory, antioxidant, and neuroprotective properties, makes it an attractive candidate for further research and development in the pharmaceutical industry.

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